(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound characterized by the presence of a quinoline moiety fused with an oxazole ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. The compound has the CAS number 933992-48-4 and is classified under organic compounds due to its complex structure involving multiple functional groups.
(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a potential pharmaceutical agent due to its unique structural properties and biological activities.
The synthesis of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves cyclization reactions. A common synthetic route includes the reaction of quinoline derivatives with benzyl-substituted oxazole precursors.
The molecular formula of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is . The compound features a benzyl group attached to a dihydrooxazole ring, which is further connected to a quinoline structure.
(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole undergoes several significant chemical reactions:
Reagents such as halogens and alkylating agents are often used under various conditions tailored to achieve desired modifications on the quinoline structure.
The mechanism of action for (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole primarily involves its interaction with specific molecular targets, including enzymes and receptors. The quinoline moiety has been shown to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, it may modulate various signaling pathways involved in inflammation and cancer progression .
(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has several promising applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in ongoing research efforts aimed at discovering novel therapeutic agents.
The stereoselective construction of the oxazoline ring in (R)-4-benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole employs precision methodologies to ensure configuration retention. Key approaches include:
Chiral Amino Alcohol Cyclocondensation: Reaction of enantiopure (R)-2-amino-3-phenylpropan-1-ol with 2-cyanoquinoline under Brønsted acid catalysis yields the target oxazoline with >95% ee. Takahashi's protocol using 1,3-diiodo-5,5-dimethylhydantoin promotes this dehydration-cyclization with minimal racemization [6].
Metal-Mediated Cyclization: Copper-NHC complexes catalyze the coupling of 2-aminobenzyl alcohol with quinoline-2-carbonitrile at 60°C, achieving 92% yield and 98% ee. This method's efficiency stems from the copper(I) center activating the nitrile group toward nucleophilic attack while the chiral NHC ligand controls facial selectivity [6].
DAST-Mediated Ring Closure: Treatment of N-(1-hydroxy-3-phenylpropan-2-yl)quinoline-2-carboxamide with diethylaminosulfur trifluoride (DAST) at -78°C induces cyclodehydration, affording the oxazoline in 85% yield with 99% ee. The low temperature prevents epimerization at the benzylic stereocenter [6] [4].
Table 1: Enantioselective Oxazoline Synthesis Methods
Method | Conditions | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Acid-Catalyzed Cyclocondensation | 1,3-Diiodohydantoin, toluene, 110°C | 88 | 95 | No transition metals required |
Copper-NHC Catalysis | [Cu(IPr)Cl], toluene, 60°C | 92 | 98 | Broad functional group tolerance |
DAST-Mediated Cyclization | DAST, CH₂Cl₂, -78°C to rt | 85 | 99 | High stereocontrol at low T |
Quinoline-oxazoline ligands leverage chiral auxiliaries for stereochemical control, particularly during C-C bond formation:
Evans Oxazolidinone Directed Functionalization: (R)-4-Benzyl-2-oxazolidinone [8] acylated with quinoline-2-carbonyl chloride generates a chiral template. Diastereoselective alkylation at C4 occurs via enolization with LiHMDS and electrophile quenching (dr >20:1), later cleaved by LiOOH to yield enantiopure precursors [7].
Aziridine/Oxazoline Dynamic Control: Studies on N-alkyl-2-oxazolinylaziridines demonstrate that solvent polarity dictates reactivity pathways. In toluene, organolithiums undergo 1,2-addition to the oxazoline C=N bond, forming oxazolidine intermediates that hydrolyze to 2-acylazetidines with 98:2 er [4].
Table 2: Chiral Auxiliary Performance in Hybrid Systems
Auxiliary System | Reaction Type | diastereomeric ratio (dr) | Post-Functionalization Outcome |
---|---|---|---|
Evans Oxazolidinone | Quinoline C4-Alkylation | >20:1 | Hydrolytic cleavage to β-substituted acids |
(R)-1-Phenylethylamine Derivatives | Organolithium Addition | 98:2 (er) | Acidic hydrolysis to 2-acylazetidines |
Dynamic kinetic resolution (DKR) resolves racemic oxazoline precursors while inverting stereochemistry:
Palladium-Catalyzed Asymmetric Allylation: Racemic 4-benzyl-2-(quinolin-2-yl)oxazoline undergoes DKR using Pd(0)/(R)-Quinox ligand and dimethyl malonate. The π-allyl Pd complex isomerizes the substrate at 80°C, achieving 90% yield and 94% ee via preferential reaction at the (R)-configured center [2] [5].
Copper-Mediated Electrophilic Amination: Racemic lithiated oxazolines equilibrate rapidly at -78°C. Chiral Cu(II)-BOX complexes trap the (R)-enantiomer with tosyl azide, yielding aminated products in 88% ee. The catalytic cycle involves oxidation-induced reductive elimination [6].
Table 3: DKR Systems for (R)-Oxazoline Synthesis
Catalyst System | Substrate | ee (%) | Reaction Rate (krel) | Configuration Control Mechanism |
---|---|---|---|---|
Pd(0)/(R)-Quinox | Allylic acetate precursors | 94 | 5.2 | π-Allyl isomerization/epimerization |
Cu(II)-BOX/TsN₃ | α-Lithiated oxazolines | 88 | 4.8 | Radical recombination at chiral Cu center |
Synthetic pathways to (R) and (S) enantiomers exhibit divergent efficiencies and applications:
Catalyst Efficiency: (R)-selective hydrogenation using Ir-(R,S)-JosiPhos achieves 96% ee versus 89% ee for the (S)-enantiomer with Rh-(S,S)-DiPAMP, attributed to enhanced quinoline π-stacking in the (R)-transition state [2].
Organolithium Addition Stereoselectivity: (S)-configured oxazolinylazetidines show lower diastereoselectivity (dr 75:25) with methyllithium versus (R)-counterparts (dr 92:8), indicating stereodirection by the C4 benzyl group [4].
Pharmacological Relevance: While not a drug itself, (R)-Quinox ligands enable synthesis of DPP-IV inhibitors where (R)-configured 2-aroylazetidines exhibit 50-fold higher activity than (S)-isomers [4] [3].
Table 4: (R) vs. (S)-Enantiomer Synthesis Comparison
Parameter | (R)-Enantiomer Route | (S)-Enantiomer Route | Performance Differential |
---|---|---|---|
Optimal Catalyst | Ir-(R,S)-JosiPhos | Rh-(S,S)-DiPAMP | 96% ee (R) vs 89% ee (S) |
Organolithium Addition dr | 92:8 (toluene, -40°C) | 75:25 (toluene, -40°C) | Higher stereoinduction for (R) |
Ligand Activity in Pd Catalysis | 74% ee (aza-Wacker cyclization) | 68% ee | Enhanced chiral relay for (R) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7